molecular formula C7H4BrF3 B142621 2,3,4-Trifluorobenzyl bromide CAS No. 157911-55-2

2,3,4-Trifluorobenzyl bromide

Cat. No. B142621
M. Wt: 225.01 g/mol
InChI Key: DGSXDQVPGXFOAN-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-bromobenzyl bromides and various bromobenzene derivatives are discussed, which can provide insights into the chemical behavior and synthesis of similar trifluorobenzyl bromides .

Synthesis Analysis

The synthesis of related bromobenzyl compounds typically involves reactions such as carbonylative Stille coupling, as described for the production of 2-bromobenzyl β,γ-unsaturated ketones, which can then be isomerized and further transformed via intramolecular Heck reaction to yield 2-naphthols . Modification of synthetic processes for trifluorobromobenzene derivatives has also been reported, where the optimization of bromination conditions led to increased yields and reduced by-product formation . These methods could potentially be adapted for the synthesis of 2,3,4-trifluorobenzyl bromide.

Molecular Structure Analysis

The molecular structure of bromobenzyl derivatives is often characterized using techniques such as X-ray single-crystal analysis, FT-IR, and NMR spectroscopy. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established using single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . Computational methods such as Hartree–Fock (HF) and density functional theory (DFT) are also employed to compare the molecular structure obtained from experimental data .

Chemical Reactions Analysis

The chemical reactivity of bromobenzyl compounds includes their ability to participate in various organic reactions. For example, the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide involved a decarboxylation reaction with 2,3-difluorobenzyl bromide, indicating the potential for bromobenzyl derivatives to act as intermediates in the formation of complex organic molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl derivatives can be deduced from their molecular structure and the results of theoretical calculations. For instance, the title compound in paper exhibited significant nonlinear optical (NLO) properties, which were predicted using DFT with various basis sets. The thermodynamic properties of these compounds can also be obtained over a range of temperatures, providing valuable information for their practical applications .

Scientific Research Applications

Fluorination of Organic Substrates

2,3,4-Trifluorobenzyl bromide is used in the selective fluorination of various organic substrates. It has been identified as an exceptional reagent for fluorination due to its stability and reactivity. The substance has shown potential in reacting with a wide range of substrates, including benzyl bromides, iodides, chlorides, aliphatic halides, and more, showcasing its versatility in chemical synthesis (Alič et al., 2022).

Derivatization Agent in Analytical Chemistry

2,3,4-Trifluorobenzyl bromide has been widely utilized as a derivatization agent in chromatography and mass spectrometry. Its derivatives are known for their favorable physicochemical properties like thermal stability, volatility, and strong electron-capturing capabilities, making it an ideal reagent for highly sensitive analysis of substances in biological samples (Tsikas, 2017).

Synthesis of Synthetic Intermediates

The compound is also instrumental in the synthesis of valuable synthetic intermediates, such as 2,4,5-trifluorobenzoic acid, which has significant applications in the pharmaceutical industry and material science. It facilitates the generation of unstable aryl-Grignard reagents and subsequent reactions with gaseous CO2, producing high-purity products efficiently (Deng et al., 2015).

Regiospecificity in Functionalization Reactions

The substance demonstrates control over the regiospecificity of functionalization reactions. In particular, 1,2,3-trifluorobenzene, a derivative, can be functionalized at different positions, allowing for the creation of various benzoic acids and brominated derivatives. This regioflexibility is achieved through innovative organometallic recipes, highlighting the compound's utility in complex chemical syntheses (Heiss & Schlosser, 2003).

Safety And Hazards

2,3,4-Trifluorobenzyl bromide is a combustible liquid that causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

The future directions of 2,3,4-Trifluorobenzyl bromide are not explicitly provided in the search results .

properties

IUPAC Name

1-(bromomethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSXDQVPGXFOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380350
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorobenzyl bromide

CAS RN

157911-55-2
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Park, E Park, H Jung, YJ Lee, S Jew, H Park - Tetrahedron, 2011 - Elsevier
Described is the efficiency of cinchona-derived quaternary ammonium salts as Lewis acid organocatalysts in aza Diels–Alder reaction of Danishefsky’s diene 1 with imines 2 and 16, …
Number of citations: 30 www.sciencedirect.com
JM Ku, MS Yoo, H Park, S Jew, BS Jeong - Tetrahedron, 2007 - Elsevier
Described is the asymmetric synthesis of α,β-epoxysulfones by the catalytic phase-transfer Darzens reaction of chloromethyl phenyl sulfone with various aromatic aldehydes in the …
Number of citations: 44 www.sciencedirect.com
MS Yoo, DG Kim, MW Ha, S Jew, H Park, BS Jeong - Tetrahedron Letters, 2010 - Elsevier
An efficient method to synthetically produce optically enriched (αR,βS)-epoxyketones was developed using a quaternary ammonium salt derived from cinchona alkaloid as the chiral …
Number of citations: 32 www.sciencedirect.com
C Lin, F Luan, S Su, A Jiang, W Tan, Z Guo - Carbohydrate Research, 2023 - Elsevier
In this work, a series of water-soluble fluorine-functionalized chitooligosaccharide derivatives were synthesized by conjugating nicotinic acid to chitooligosaccharide via nicotinylation …
Number of citations: 5 www.sciencedirect.com
N Rao Kode, D Devangachinta… - Letters in Drug Design …, 2012 - ingentaconnect.com
Selected adamantanyl purines and pyrimidines 1-10 were synthesized. These compounds were evaluated for cytotoxic activity against NCI-60 DTP human tumor cell line screen. N9-(3'-…
Number of citations: 0 www.ingentaconnect.com
MB Plewe, SL Butler, K R. Dress, Q Hu… - Journal of medicinal …, 2009 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication. Recently, HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 53 pubs.acs.org
B Ma - 2009 - search.proquest.com
Project I Cinchona alkaloid-derived quaternary ammonium salts have been successfully used as phase-transfer catalysts, particularly in asymmetric alkylations. Our group applied this …
Number of citations: 4 search.proquest.com

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